This compound can be found in various chemical databases, including PubChem, where it is cataloged under the Compound Identifier (CID) 1482461. It is primarily classified as a pyrimidine derivative and is associated with various pharmaceutical research efforts aimed at discovering new therapeutic agents that can inhibit specific biological pathways, such as those involved in cancer progression and angiogenesis .
The synthesis of (2-Amino-4-pyrimidinyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-pyrimidinone with a phenyl isocyanate or phenyl acetaldehyde under controlled conditions.
The molecular structure of (2-Amino-4-pyrimidinyl)(phenyl)methanone features a pyrimidine ring substituted at the 2-position with an amino group and at the 4-position with a carbonyl group linked to a phenyl moiety.
The compound's three-dimensional structure can be analyzed using X-ray crystallography or computational modeling techniques to determine bond lengths and angles, which are essential for understanding its reactivity and interaction with biological targets .
(2-Amino-4-pyrimidinyl)(phenyl)methanone participates in various chemical reactions typical for carbonyl-containing compounds and amines.
The mechanism of action for (2-Amino-4-pyrimidinyl)(phenyl)methanone is primarily investigated in the context of its biological activity against specific targets such as receptor tyrosine kinases involved in angiogenesis.
(2-Amino-4-pyrimidinyl)(phenyl)methanone possesses distinct physical and chemical properties that influence its behavior in biological systems.
These properties are critical for determining appropriate formulations for drug delivery systems.
The applications of (2-Amino-4-pyrimidinyl)(phenyl)methanone are primarily found in medicinal chemistry and pharmaceutical development.
Bioisosteric modifications of the (2-amino-4-pyrimidinyl)(phenyl)methanone core enable optimization of pharmacokinetic and pharmacodynamic properties while retaining target affinity. Classical bioisosteres involve replacing divalent atoms (e.g., O, S, NH, CH₂) in the pyrimidine ring system. For example, substituting the pyrimidine C2 amino group with methylene or sulfur modulates hydrogen-bonding capacity and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted kinase inhibitors [6]. Non-classical bioisosteres include replacing the phenyl carbonyl with heterocycles like 3-hydroxyisoxazole or tetrazole, which maintain similar dipole moments and spatial geometry while altering metabolic stability. Such replacements mitigate oxidative metabolism issues associated with catechol-like motifs in kinase inhibitors [3] [6].
Table 1: Bioisosteric Replacements for (2-Amino-4-pyrimidinyl)(phenyl)methanone Components
Component | Classical Bioisostere | Non-classical Bioisostere | Impact on Properties |
---|---|---|---|
Pyrimidine N1 | CH (cyclohexane fusion) | None | Increased rigidity and lipophilicity |
C2-NH₂ | CH₃, SH | CF₃, CN | Reduced H-bond donation; enhanced metabolic stability |
Phenyl carbonyl | Thiazole-5-carbonyl | Tetrazol-5-yl | Improved solubility; conserved planar conformation |
4-Pyrimidinyl | 4-Pyridyl | 2-Thienyl | Similar π-electron distribution; altered target selectivity |
Scaffold hopping from established TRK/ALK inhibitors has yielded novel chemotypes based on (2-amino-4-pyrimidinyl)(phenyl)methanone. Entrectinib’s aminoindazole hinge-binding motif was replaced with 2-amino-4-prolylpyrimidine to circumvent steric clashes with resistance mutations (e.g., TRK G667C, ALK L1196M). This approach improved flexibility and maintained triple hydrogen bonding with kinase hinge residues Glu590 and Met592 in TRKA [2]. Anti-biofilm agents featuring 2-aminopyrimidine scaffolds demonstrated IC₅₀ values of 17–26 μM against MRSA biofilms when meta-substituted aryl groups replaced rigid heterocycles, confirming the pharmacophore’s versatility beyond oncology [7]. Ortho-substituted derivatives exhibited 32-fold reduction in colistin MIC for resistant Klebsiella pneumoniae, highlighting scaffold-dependent resistance modulation.
Co-crystal structures of TRKA (PDB: 5KVT) and ALK (PDB: 5FTO) with entrectinib reveal critical interactions informing (2-amino-4-pyrimidinyl)(phenyl)methanone optimizations. The 3,5-difluorophenyl group forms van der Waals contacts with Gly667 and Asp668 in TRKA’s DFG motif, a feature retained in novel derivatives to preserve ATP-pocket binding [2]. The 2-amino pyrimidine moiety anchors to the hinge region via:
Table 2: Key Interactions of (2-Amino-4-pyrimidinyl)(phenyl)methanone Derivatives in Kinase Domains
Kinase Residue | Interaction Type | Ligand Component | Energetic Contribution (ΔG, kcal/mol)* |
---|---|---|---|
TRKA Glu590 | H-bond (backbone) | Pyrimidine N1 | -2.8 |
TRKA Met592 | H-bond (carbonyl) | C2-NH₂ | -3.2 |
TRKA Gly667 | Van der Waals | 3,5-Difluorophenyl | -1.5 |
ALK Glu1197 | H-bond (backbone) | Pyrimidine N1 | -2.6 |
ALK Met1199 | H-bond (carbonyl) | C2-NH₂ | -3.0 |
Estimated from computational studies of co-crystal structures |
Crystallography of natural alkaloids like 1-(2-amino-4-pyrimidinyl)-β-carboline monohydrate validates hydrogen-bond networks between water molecules and pyrimidine N3, informing solubility enhancements [10].
Hybridization of (2-amino-4-pyrimidinyl)(phenyl)methanone with l-proline derivatives generates conformationally constrained inhibitors targeting solvent-front mutations. Incorporating prolyl moieties at C4 of pyrimidine via amide linkers (e.g., compound 21 in TRK/ALK studies) enhances occupancy of the ATP ribose pocket. This design:
SAR analysis of 21 hybrid analogs confirmed meta-substituted aryl groups maximize TRK/ALK dual inhibition, while ortho-substitution favors anti-biofilm activity—demonstrating context-dependent pharmacophore utility [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9